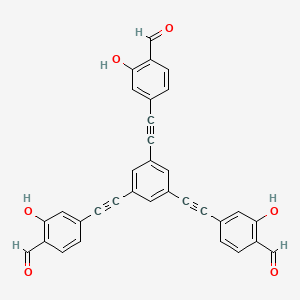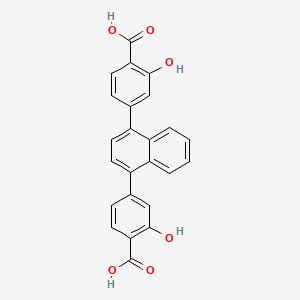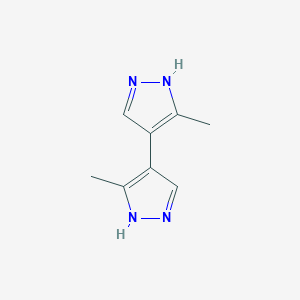![molecular formula C39H27NO6 B8244255 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B8244255.png)
4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3-carboxylic acid)): is a complex organic compound characterized by its triphenylamine core and three carboxylic acid groups attached to the biphenyl units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3-carboxylic acid)) typically involves a multi-step process. One common method includes the Suzuki coupling reaction. This reaction involves the coupling of tris(4-bromophenyl)amine with 2-methoxy-5-(pinacolboronato)benzaldehyde using a palladium catalyst (Pd(PPh₃)₄) and potassium carbonate (K₂CO₃) as a base in a mixture of dimethylformamide (DMF) and water .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Recrystallization from boiling acetone is often employed to purify the final product .
化学反応の分析
Types of Reactions
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3-carboxylic acid)) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The biphenyl units can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3-carboxylic acid)) has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3-carboxylic acid)) involves its ability to coordinate with metal ions through its carboxylic acid groups. This coordination can lead to the formation of stable complexes with unique electronic and structural properties. The triphenylamine core also provides redox activity, making it useful in electrochemical applications .
類似化合物との比較
Similar Compounds
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde)): Similar structure but with aldehyde groups instead of carboxylic acid groups.
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3,5-dicarboxylic acid)): Contains additional carboxylic acid groups, leading to different coordination properties.
Uniqueness
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3-carboxylic acid)) is unique due to its specific arrangement of carboxylic acid groups and the triphenylamine core, which provides a balance of coordination ability and redox activity. This makes it particularly useful in the formation of MOFs and COFs with tailored properties for specific applications .
特性
IUPAC Name |
3-[4-[4-(3-carboxyphenyl)-N-[4-(3-carboxyphenyl)phenyl]anilino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27NO6/c41-37(42)31-7-1-4-28(22-31)25-10-16-34(17-11-25)40(35-18-12-26(13-19-35)29-5-2-8-32(23-29)38(43)44)36-20-14-27(15-21-36)30-6-3-9-33(24-30)39(45)46/h1-24H,(H,41,42)(H,43,44)(H,45,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRFGBTVLWWMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)C6=CC(=CC=C6)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27NO6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B8244194.png)




![4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile](/img/structure/B8244214.png)


![4-[2,4,5-tris(4-carboxyphenyl)-3,6-dimethylphenyl]benzoic acid](/img/structure/B8244231.png)
![5-[3-amino-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8244240.png)

![2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole](/img/structure/B8244249.png)

